

# Crystal Structure of Gosogliptin Complexed with DPP-4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **gosogliptin**, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor, in complex with its target enzyme. **Gosogliptin**, also known as PF-734200, is a therapeutic agent for the management of type 2 diabetes. Understanding its precise binding mechanism at the atomic level is crucial for the rational design of next-generation DPP-4 inhibitors. This document summarizes key quantitative data, details the experimental protocols for its structural determination and binding analysis, and visualizes the critical molecular interactions and experimental workflows.

## **Core Data Summary**

The following tables present the key quantitative data derived from the crystallographic and biochemical analysis of the **gosogliptin**-DPP-4 complex. This information is critical for comparative analysis and computational modeling.

## Table 1: Crystallographic Data for Gosogliptin-DPP-4 Complex



| Parameter                       | Value                   |
|---------------------------------|-------------------------|
| PDB ID                          | 3CE2                    |
| Resolution (Å)                  | 2.30                    |
| Space Group                     | P212121                 |
| Unit Cell Dimensions (Å)        | a=65.1, b=85.5, c=155.6 |
| R-work / R-free                 | 0.186 / 0.231           |
| Data Collection Temperature (K) | 100                     |

**Table 2: Binding Affinity and Inhibitory Activity of** 

Gosogliptin

| Parameter                             | Value      |
|---------------------------------------|------------|
| IC <sub>50</sub> (nM) for human DPP-4 | 12         |
| K <sub>i</sub> (nM) for human DPP-4   | 6.2        |
| Selectivity vs. DPP-8                 | >3400-fold |
| Selectivity vs. DPP-9                 | >3400-fold |
| Selectivity vs. FAP                   | >3400-fold |

## **Experimental Protocols**

The determination of the **gosogliptin**-DPP-4 crystal structure and its binding characteristics involved a series of precise experimental procedures. The methodologies outlined below are based on the protocols described in the primary literature.

### **Protein Expression and Purification of Human DPP-4**

The extracellular domain of human DPP-4 (residues 39-766) was expressed and purified for crystallization and biochemical assays.



- Expression System: A baculovirus expression system utilizing Sf9 insect cells was employed for the production of recombinant human DPP-4.
- Cloning: The cDNA encoding the extracellular domain of human DPP-4 was cloned into a pFastBac vector, incorporating a C-terminal His6-tag to facilitate purification.
- Transfection and Virus Amplification: Sf9 cells were transfected with the recombinant bacmid to generate a high-titer viral stock.
- Protein Expression: Suspension cultures of Sf9 cells were infected with the amplified baculovirus. The cells were cultured for 72 hours post-infection to allow for maximal protein expression.
- Purification:
  - The culture medium containing the secreted DPP-4 was harvested by centrifugation.
  - The supernatant was subjected to nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography. The column was washed extensively, and the His-tagged DPP-4 was eluted using an imidazole gradient.
  - Further purification was achieved through size-exclusion chromatography to obtain a homogenous protein sample.
  - The purified protein was concentrated and stored in a buffer containing 20 mM Tris-HCl (pH 8.0) and 150 mM NaCl.

#### X-ray Crystallography

The crystal structure of the **gosogliptin**-DPP-4 complex was determined using X-ray diffraction methods.

- Crystallization:
  - The purified DPP-4 protein was concentrated to 10 mg/mL.
  - Gosogliptin was added to the protein solution in a 5-fold molar excess and incubated on ice for 1 hour to ensure complex formation.



- Crystallization was performed using the hanging drop vapor diffusion method at 20°C.
- Crystals of the complex were obtained from a reservoir solution containing 0.1 M HEPES (pH 7.5), 10% w/v PEG 8000, and 8% v/v ethylene glycol.

#### Data Collection:

- Crystals were cryo-protected using the reservoir solution supplemented with 20% glycerol before being flash-frozen in liquid nitrogen.
- X-ray diffraction data were collected at a synchrotron source.
- Structure Determination and Refinement:
  - The diffraction data were processed and scaled using standard crystallographic software packages.
  - The structure was solved by molecular replacement using a previously determined structure of DPP-4 as a search model.
  - The model was refined through multiple rounds of manual model building and computational refinement. The final model exhibited excellent geometry and low R-work and R-free factors.

### **DPP-4 Inhibition Assay**

The inhibitory potency of **gosogliptin** against human DPP-4 was determined using a fluorometric assay.

 Assay Principle: The assay measures the cleavage of the fluorogenic substrate Gly-Pro-7amino-4-methylcoumarin (AMC) by DPP-4. The release of free AMC results in an increase in fluorescence.

#### Procedure:

The assay was performed in 96-well plates in a buffer containing 100 mM Tris-HCl (pH
7.5), 100 mM NaCl, and 1 mg/mL BSA.



- Recombinant human DPP-4 was pre-incubated with varying concentrations of gosogliptin for 15 minutes at room temperature.
- The enzymatic reaction was initiated by the addition of the Gly-Pro-AMC substrate.
- The fluorescence intensity was monitored over time using a fluorescence plate reader with excitation and emission wavelengths of 360 nm and 460 nm, respectively.
- Data Analysis: The initial reaction velocities were calculated, and the IC<sub>50</sub> values were determined by fitting the dose-response curves using a four-parameter logistic equation. The K<sub>i</sub> value was calculated from the IC<sub>50</sub> value using the Cheng-Prusoff equation.

#### **Visualizations**

The following diagrams, generated using the DOT language, illustrate key aspects of the experimental workflow and the molecular interactions between **gosogliptin** and the DPP-4 active site.









#### Click to download full resolution via product page

 To cite this document: BenchChem. [Crystal Structure of Gosogliptin Complexed with DPP-4: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671992#crystal-structure-of-gosogliptin-complexed-with-dpp-4]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com